methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (let’s call it “Methyl-IMPA”) exhibits promising pharmacological properties. Researchers have explored its potential as a drug candidate.
Specific Applications:- Anticancer Agents : Methyl-IMPA derivatives have shown antiproliferative activity against cancer cells. Their ability to inhibit specific kinases or enzymes involved in cell growth makes them attractive for cancer therapy .
- Anti-inflammatory Agents : Methyl-IMPA analogs may modulate inflammatory pathways. Researchers investigate their potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Antiviral Agents : Preliminary studies suggest that Methyl-IMPA derivatives could inhibit viral replication. Their mechanism of action merits further exploration for antiviral drug development .
Organic Synthesis and Catalysis
Overview: Methyl-IMPA’s unique imidazo[2,1-f]purinone scaffold makes it an intriguing substrate for synthetic chemists. Its reactivity and functional groups allow for diverse transformations.
Specific Applications:- Transition-Metal-Catalyzed Reactions : Researchers have employed Methyl-IMPA as a substrate in palladium-catalyzed cross-coupling reactions, C-H activation, and other transformations .
- Enantioselective Synthesis : The chiral center in Methyl-IMPA enables enantioselective synthesis of complex molecules. Asymmetric catalysis using Methyl-IMPA derivatives has yielded promising results .
Material Science
Overview: Methyl-IMPA’s planar, aromatic core contributes to its electronic properties. Researchers explore its potential in materials science.
Specific Applications:- Organic Semiconductors : Methyl-IMPA derivatives exhibit charge transport properties. They could serve as building blocks for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
- Photovoltaics : Researchers investigate Methyl-IMPA-based materials for use in organic solar cells. Their absorption spectra and energy levels align with solar radiation .
Computational Chemistry
Overview: Methyl-IMPA’s complex structure challenges computational methods. Researchers employ quantum mechanics and molecular dynamics simulations to understand its behavior.
Specific Applications:- Binding Studies : Computational docking studies explore Methyl-IMPA’s interactions with biological targets. These insights guide drug design .
- Solvation Effects : Researchers study solvent effects on Methyl-IMPA’s stability and reactivity. Solvation models aid in predicting its behavior in different environments .
Environmental Chemistry
Overview: Methyl-IMPA’s potential environmental impact warrants investigation. Researchers assess its fate, transport, and toxicity.
Specific Applications:- Biodegradation Studies : Understanding Methyl-IMPA’s biodegradability informs environmental risk assessments .
Bioorganic Chemistry
Overview: Methyl-IMPA’s resemblance to natural purines intrigues biochemists. Its interactions with enzymes and nucleic acids are of interest.
Specific Applications:- Enzyme Inhibition : Researchers explore Methyl-IMPA’s inhibitory effects on enzymes involved in purine metabolism. This knowledge aids drug discovery .
- Nucleic Acid Interactions : Methyl-IMPA derivatives may interact with DNA or RNA. Studying their binding modes informs potential therapeutic applications .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the attachment of the phenyl and methoxy-methyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-amino-6-chloropurine", "phenylhydrazine", "methyl 2-bromoacetate", "2-methoxy-5-methylphenylboronic acid", "copper (I) iodide", "potassium carbonate", "triethylamine", "acetic anhydride", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-amino-6-chloropurine with phenylhydrazine in the presence of acetic anhydride to form 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Synthesis of 8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. React 8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with 2-methoxy-5-methylphenylboronic acid in the presence of copper (I) iodide and potassium carbonate to form 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "b. React 8-(2-methoxy-5-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with methyl 2-bromoacetate in the presence of triethylamine to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Esterification of the carboxylic acid group", "a. React methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with sodium hydroxide and methyl iodide to form methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
CAS RN |
886900-86-3 |
Product Name |
methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-15-10-11-19(34-3)17(12-15)30-18(16-8-6-5-7-9-16)13-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)14-20(31)35-4/h5-13H,14H2,1-4H3 |
InChI Key |
UNNJSIMUXQWKCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.